molecular formula C11H14F3NO B14860294 2-(2,3-Dimethyl-phenoxy)-3,3,3-trifluoro-propylamine

2-(2,3-Dimethyl-phenoxy)-3,3,3-trifluoro-propylamine

Cat. No.: B14860294
M. Wt: 233.23 g/mol
InChI Key: ACSMMFIVIALICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dimethyl-phenoxy)-3,3,3-trifluoro-propylamine is an organic compound that features a trifluoromethyl group attached to a propylamine backbone, with a dimethyl-phenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethyl-phenoxy)-3,3,3-trifluoro-propylamine typically involves the reaction of 2,3-dimethylphenol with 3,3,3-trifluoropropylamine under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethyl-phenoxy)-3,3,3-trifluoro-propylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Halides, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethyl-phenoxy)-3,3,3-trifluoro-propylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenoxy group can engage in hydrogen bonding and van der Waals interactions with proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dimethyl-phenoxy)-3,3,3-trifluoro-propylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and interacting with molecular targets compared to similar compounds.

Properties

Molecular Formula

C11H14F3NO

Molecular Weight

233.23 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-3,3,3-trifluoropropan-1-amine

InChI

InChI=1S/C11H14F3NO/c1-7-4-3-5-9(8(7)2)16-10(6-15)11(12,13)14/h3-5,10H,6,15H2,1-2H3

InChI Key

ACSMMFIVIALICR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(CN)C(F)(F)F)C

Origin of Product

United States

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